molecular formula C9H14N2S2 B15159789 2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate CAS No. 793605-00-2

2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate

Cat. No.: B15159789
CAS No.: 793605-00-2
M. Wt: 214.4 g/mol
InChI Key: SRXURTNPBKZUNL-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate, typically involves the heterocyclization of various substrates. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the use of sulfur-containing reagents and specific reaction conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale reactions using optimized conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate depends on its specific application. In medicinal chemistry, thiophene derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific compound and its intended use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate include other thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure and potential applications. Its combination of a thiophene ring with a carbamimidothioate group may confer unique properties that make it suitable for specific research or industrial applications.

Properties

CAS No.

793605-00-2

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

2-(2,5-dimethylthiophen-3-yl)ethyl carbamimidothioate

InChI

InChI=1S/C9H14N2S2/c1-6-5-8(7(2)13-6)3-4-12-9(10)11/h5H,3-4H2,1-2H3,(H3,10,11)

InChI Key

SRXURTNPBKZUNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)CCSC(=N)N

Origin of Product

United States

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